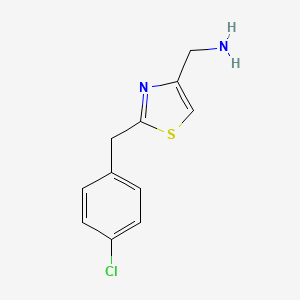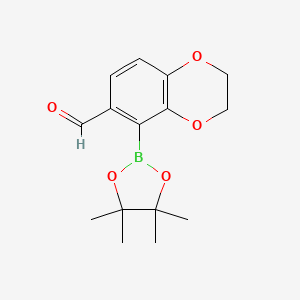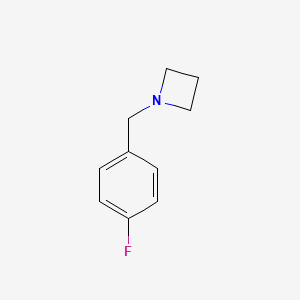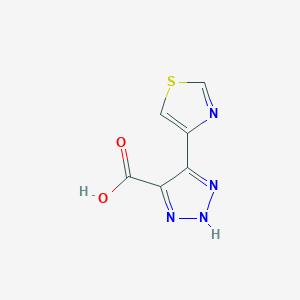
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H11ClN2S It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with thiazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions:
Oxidation: (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles (amines, thiols), organic solvents like DMF or THF, and bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be functionalized to create a variety of bioactive compounds .
Biology: The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. This makes it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as anti-inflammatory and anticancer agents. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: The compound is also used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
作用機序
The mechanism of action of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
類似化合物との比較
- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine
- (4-Methylthiazol-2-yl)methanamine
- (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
Comparison: Compared to its analogs, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is unique due to the presence of the 4-chlorobenzyl group. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .
特性
分子式 |
C11H11ClN2S |
|---|---|
分子量 |
238.74 g/mol |
IUPAC名 |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)5-11-14-10(6-13)7-15-11/h1-4,7H,5-6,13H2 |
InChIキー |
YYVKOGQLZIBLIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)


![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)




